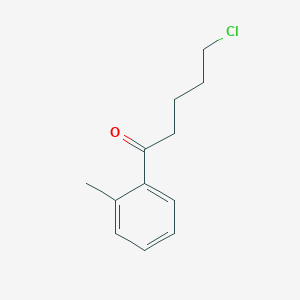
2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine
Descripción general
Descripción
2-Chloro-5-(3-Methyl-2-Thenoyl)Pyridine is a chemical compound with the molecular formula C11H8ClNOS . It is used in various applications, including as a pesticide intermediate .
Synthesis Analysis
The synthesis of this compound has been reported in several ways. One method involves the reaction of a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent, in the presence of a diluent and a reaction auxiliary, at a temperature between 0°C and 200°C . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring substituted with a chlorine atom and a 3-Methyl-2-Thenoyl group . The average mass of the molecule is 237.705 Da .Aplicaciones Científicas De Investigación
Synthesis of Novel Chemical Compounds
Research by Flefel et al. (2018) demonstrates the preparation of novel pyridine and fused pyridine derivatives, highlighting the versatility of pyridine compounds in synthesizing hybrid molecules with potential antimicrobial and antioxidant activities. This study underscores the role of pyridine derivatives in the development of new therapeutic agents (E. M. Flefel et al., 2018).
Catalysis and Material Science
Grozavu et al. (2020) explored a catalytic method for the methylation of pyridines, utilizing methanol and formaldehyde as key reagents. This method exemplifies the innovative use of pyridine derivatives in catalysis, facilitating the development of environmentally friendly synthetic processes (Alexandru Grozavu et al., 2020).
Pharmacological Applications
Studies on the molecular docking and in vitro screening of pyridine derivatives reveal their potential in targeting specific proteins, suggesting applications in drug design and discovery. The work by Flefel et al. provides a framework for utilizing these compounds in the development of new pharmaceuticals (E. M. Flefel et al., 2018).
Advanced Materials
Wang et al. (2006) synthesized novel polyimides derived from pyridine-containing monomers, demonstrating the significance of pyridine derivatives in creating materials with exceptional thermal stability and mechanical properties. This research highlights the role of such compounds in advancing materials science, particularly in the development of high-performance polymers (Xiaolong Wang et al., 2006).
Propiedades
IUPAC Name |
(6-chloropyridin-3-yl)-(3-methylthiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNOS/c1-7-4-5-15-11(7)10(14)8-2-3-9(12)13-6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCFGZGCRKBNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641787 | |
| Record name | (6-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-82-9 | |
| Record name | (6-Chloropyridin-3-yl)(3-methylthiophen-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















